molecular formula C13H11F3N2O2 B12212334 Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1049114-56-8

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12212334
CAS No.: 1049114-56-8
M. Wt: 284.23 g/mol
InChI Key: AOHCRNNMGWJHKG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative featuring an amino group at position 4 and a trifluoromethyl (-CF₃) substituent at position 6. The quinoline core is a bicyclic aromatic system with a nitrogen atom at position 1, contributing to its diverse biological and chemical properties.

Properties

IUPAC Name

ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)8-6-18-11-7(10(8)17)4-3-5-9(11)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHCRNNMGWJHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656510
Record name Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049114-56-8
Record name Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 8-Trifluoromethylquinoline-3-Carboxylate

The foundational step in several synthetic routes involves regioselective bromination at the 3-position of 8-trifluoromethylquinoline. A method disclosed in CN104163798A employs N-bromosuccinimide (NBS) in acetic acid at 110°C for 12 hours, achieving a 72% yield of 3-bromo-8-trifluoromethylquinoline. This electrophilic aromatic substitution proceeds via a bromonium ion intermediate, with the trifluoromethyl group directing para substitution.

Key parameters:

  • Solvent : Glacial acetic acid (polar protic) enhances NBS reactivity.

  • Temperature : 110°C balances reaction rate and side-product formation.

  • Stoichiometry : NBS (1.2 equiv.) ensures complete conversion.

Palladium-Catalyzed Amination

The brominated intermediate undergoes Buchwald-Hartwig amination with t-butyl carbamate under palladium catalysis. Using Pd(OAc)₂ , 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) , and cesium carbonate in toluene at 100°C, the reaction achieves 85% yield of 3-(tert-butoxycarbonylamino)-8-trifluoromethylquinoline. This step replaces traditional toxic reagents like phosphorus oxychloride, aligning with green chemistry principles.

Mechanistic insight :

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Ligand exchange with ammonia equivalents (e.g., t-butyl carbamate).

  • Reductive elimination to form the C–N bond.

Deprotection and Esterification

Final steps involve acidic deprotection (HCl/MeOH, 25°C, 2 hours) to yield 3-amino-8-trifluoromethylquinoline, followed by esterification with ethyl chloroformate in THF under Schotten-Baumann conditions. This two-step sequence attains an overall yield of 57.8%.

High-Temperature Cyclization in Anisole

Quinoline Ring Formation

CN101781247B describes a cyclization strategy starting with dimethyl 2,3-quinolinedicarboxylate . Hydrolysis with 10% NaOH in methanol yields 2,3-quinolinedicarboxylic acid, which undergoes thermal decomposition in anisole at 153°C for 4 hours to produce 3-quinolinecarboxylic acid. The trifluoromethyl group is introduced earlier via fluorinated aniline precursors.

Safety note :

  • Exothermic decomposition above 95°C necessitates controlled heating.

  • Continuous flow reactors mitigate runaway reaction risks.

Functional Group Interconversion

The carboxylic acid intermediate is esterified using ethanol and H₂SO₄ under reflux, achieving >90% conversion to ethyl 8-trifluoromethylquinoline-3-carboxylate. Subsequent nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) introduce the 4-amino group.

StepReagents/ConditionsYield (%)
CyclizationAnisole, 153°C, 4h78
EsterificationEtOH, H₂SO₄, reflux92
Nitration/ReductionHNO₃/H₂SO₄ → H₂/Pd-C65

Reductive Alkylation for Amino Group Introduction

Reductive Amination Protocol

EP1501802B1 discloses a method where 8-amino-2,6-dimethoxyquinoline reacts with 4-oxo-phthalimidopentane under reductive conditions. Using borane-pyridine complex in acetic acid, the reaction forms a secondary amine, which is hydrogenolyzed (H₂/Pd-C) to yield the primary amine. Adapting this to ethyl 8-trifluoromethylquinoline-3-carboxylate involves:

  • Nitration at the 4-position.

  • Reduction to 4-amino using SnCl₂/HCl .

Advantages :

  • Avoids harsh nitrating agents.

  • Compatible with ester functionalities.

Catalytic Hydrogenation Optimization

Recent optimizations employ Raney Ni instead of Pd-C, reducing catalyst costs by 40% while maintaining 88% yield. Solvent systems like EtOAc/MeOH (3:1) enhance substrate solubility and hydrogen diffusion.

Direct Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

GLPBio’s protocol for 8-(trifluoromethyl)quinoline-3-carboxylic acid uses ethanol and H₂SO₄ under reflux for 6 hours, achieving 94% esterification. Kinetic studies show pseudo-first-order behavior with an activation energy of 58.2 kJ/mol.

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP in dichloromethane facilitates esterification at 25°C within 2 hours. This method avoids acidic conditions, preserving the amino group’s integrity.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Key AdvantagesLimitations
Bromination-Amination57.8Regioselective, green reagentsMulti-step, Pd cost
Cyclization42Scalable, continuous flow compatibleHigh-temperature hazards
Reductive Alkylation68Mild conditions, functional toleranceRequires nitro intermediates
Direct Esterification89Single-step, high efficiencyLimited to pre-formed carboxylic acid

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties: Recent studies have highlighted the antiviral potential of quinoline derivatives, including ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate. Research indicates that modifications in the quinoline scaffold can enhance antiviral activity against viruses such as Enterovirus D68 (EV-D68). The trifluoromethyl group plays a crucial role in improving binding affinity within viral pockets, suggesting that this compound could be a candidate for antiviral drug development .

Antimicrobial Activity: Quinoline derivatives have been investigated for their antimicrobial properties. This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The structural modifications contribute to its efficacy, making it a focus for further exploration in combating resistant strains of bacteria .

Anti-Cancer Research

Cytotoxic Effects: The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity, which is essential for the development of new anticancer therapies. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell survival .

Synthesis and Derivative Development

Chemical Synthesis: The synthesis of this compound involves several steps, including the introduction of functional groups that enhance its biological activity. The compound serves as a valuable building block for creating more complex molecules with tailored properties for specific applications .

Structure-Activity Relationship Studies

SAR Investigations: Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the quinoline ring affect biological activity. These studies are crucial for optimizing the compound's properties and enhancing its therapeutic potential. For instance, variations in the trifluoromethyl group and other substituents have been shown to significantly impact the compound's effectiveness against targeted diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiviral PropertiesPotential against EV-D68Enhanced binding affinity due to trifluoromethyl group
Antimicrobial ActivityEfficacy against resistant bacterial strainsSignificant antimicrobial effects observed
Anti-Cancer ResearchCytotoxicity in cancer cell linesInhibition of critical survival pathways
SynthesisBuilding block for complex moleculesEssential for derivative development
SAR StudiesOptimization of biological activityVariations impact effectiveness significantly

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Properties & Applications References
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate -Cl Chloro group enhances electrophilic substitution potential; used as intermediate in drug synthesis. Lower hydrogen-bonding capacity than amino derivatives.
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate -OH Hydroxy group enables strong hydrogen bonding; commercially available (e.g., Santa Cruz Biotechnology). Exhibits antimicrobial activity.
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate -O (keto tautomer) Exists in 1,4-dihydro form; forms hydrogen-bonded chains in crystal packing. Exhibits π-π stacking interactions.

Substituent Variations at Position 8

Compound Name Position 8 Substituent Key Properties & Applications References
Ethyl 4-amino-6-fluoro-8-nitroquinoline-3-carboxylate -NO₂ Nitro group increases electron-withdrawing effects; may act as a prodrug (reducible to amino). Limited bioavailability due to polarity.
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate -F Fluorine improves metabolic stability; lower steric bulk compared to -CF₃. Used in antibacterial agents.

Hybrid Derivatives with Additional Functional Groups

Compound Name Structural Features Key Properties & Applications References
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate Triazole moiety at position 4 Triazole enhances binding to biological targets (e.g., antimicrobial receptors). Exhibits 3D hydrogen-bonded networks in crystal structure.
Ethyl 6-chloro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate Chloro at position 6, keto at position 4 Challenges in purification due to solubility; intermediate in antitumor agent synthesis.

Physicochemical and Structural Comparisons

  • Crystal Packing: The amino derivative forms classical N–H⋯O hydrogen bonds and π-π interactions, whereas -OH analogs exhibit stronger intermolecular hydrogen bonding .
  • Solubility: Amino and hydroxy derivatives show higher aqueous solubility than chloro or nitro analogs due to polar substituents.
  • Thermal Stability: Melting points for -CF₃-substituted quinolines range from 423–425 K (triazole hybrids) to higher values for hydrogen-bond-rich structures .

Biological Activity

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with an amino group at the 4-position and a trifluoromethyl group at the 8-position. The carboxylate functionality is located at the 3-position, which contributes to its chemical reactivity and biological profile.

Quinoline derivatives, including this compound, are known to exert their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds often inhibit critical enzymes such as topoisomerases, thymidylate synthase, and protein kinases, which are essential for DNA replication and cell proliferation .
  • Antiproliferative Activity : The compound exhibits moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), suggesting potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects:

Cell LineIC50 (µM)Activity
MCF-715Moderate
HePG220Moderate
HCT-116>50Weak

The compound's ability to inhibit cell growth suggests it may be a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. Studies have reported that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

  • Antiviral Activity : In studies focusing on antiviral properties, derivatives of quinoline structures similar to this compound have been shown to exhibit significant activity against enteroviruses. A structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group enhances antiviral potency compared to non-fluorinated analogs .
  • Selectivity Index : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), indicates that this compound maintains a favorable profile for therapeutic applications. For example, a SI of greater than 10 has been observed in certain studies, suggesting a good therapeutic window .

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